Cas no 1784107-65-8 (2-(5-Bromo-2-hydroxy-3-methoxyphenyl)acetaldehyde)

2-(5-Bromo-2-hydroxy-3-methoxyphenyl)acetaldehyde 化学的及び物理的性質
名前と識別子
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- SCHEMBL21411132
- EN300-1934431
- 2-(5-bromo-2-hydroxy-3-methoxyphenyl)acetaldehyde
- 1784107-65-8
- 2-(5-Bromo-2-hydroxy-3-methoxyphenyl)acetaldehyde
-
- インチ: 1S/C9H9BrO3/c1-13-8-5-7(10)4-6(2-3-11)9(8)12/h3-5,12H,2H2,1H3
- InChIKey: FTNPPOWVVTXXNI-UHFFFAOYSA-N
- SMILES: BrC1C=C(C(=C(C=1)CC=O)O)OC
計算された属性
- 精确分子量: 243.97351g/mol
- 同位素质量: 243.97351g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 3
- 重原子数量: 13
- 回転可能化学結合数: 3
- 複雑さ: 174
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 46.5Ų
- XLogP3: 1.6
2-(5-Bromo-2-hydroxy-3-methoxyphenyl)acetaldehyde Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1934431-10.0g |
2-(5-bromo-2-hydroxy-3-methoxyphenyl)acetaldehyde |
1784107-65-8 | 10g |
$5528.0 | 2023-05-31 | ||
Enamine | EN300-1934431-0.05g |
2-(5-bromo-2-hydroxy-3-methoxyphenyl)acetaldehyde |
1784107-65-8 | 0.05g |
$1080.0 | 2023-05-31 | ||
Enamine | EN300-1934431-0.1g |
2-(5-bromo-2-hydroxy-3-methoxyphenyl)acetaldehyde |
1784107-65-8 | 0.1g |
$1131.0 | 2023-05-31 | ||
Enamine | EN300-1934431-0.25g |
2-(5-bromo-2-hydroxy-3-methoxyphenyl)acetaldehyde |
1784107-65-8 | 0.25g |
$1183.0 | 2023-05-31 | ||
Enamine | EN300-1934431-0.5g |
2-(5-bromo-2-hydroxy-3-methoxyphenyl)acetaldehyde |
1784107-65-8 | 0.5g |
$1234.0 | 2023-05-31 | ||
Enamine | EN300-1934431-1.0g |
2-(5-bromo-2-hydroxy-3-methoxyphenyl)acetaldehyde |
1784107-65-8 | 1g |
$1286.0 | 2023-05-31 | ||
Enamine | EN300-1934431-2.5g |
2-(5-bromo-2-hydroxy-3-methoxyphenyl)acetaldehyde |
1784107-65-8 | 2.5g |
$2520.0 | 2023-05-31 | ||
Enamine | EN300-1934431-5.0g |
2-(5-bromo-2-hydroxy-3-methoxyphenyl)acetaldehyde |
1784107-65-8 | 5g |
$3728.0 | 2023-05-31 |
2-(5-Bromo-2-hydroxy-3-methoxyphenyl)acetaldehyde 関連文献
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Y. D. Chen,J. J. Xu,Y. Wang,H. Chen,Q. J. Luo,X. D. Li,W. P. Zhu RSC Adv., 2017,7, 1260-1265
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Kunfeng Chen,Shu Yin,Dongfeng Xue Nanoscale, 2015,7, 1161-1166
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John Tamine,Chenbo Wang New J. Chem., 2005,29, 789-791
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Fan Wang,Kai Li,Jingjing Li,Lawrence M. Wolf,Kai Liu,Hongjie Zhang Nanoscale, 2019,11, 16658-16666
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Li Li,Chao Ma,Qingkun Kong,Weiping Li,Yan Zhang,Shenguang Ge,Mei Yan,Jinghua Yu J. Mater. Chem. B, 2014,2, 6669-6674
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7. A butterfly motion of formic acid and cyclobutanone in the 1 : 1 hydrogen bonded molecular cluster†Luca Evangelisti,Lorenzo Spada,Weixing Li,Susana Blanco,Juan Carlos López,Alberto Lesarri,Jens-Uwe Grabow,Walther Caminati Phys. Chem. Chem. Phys., 2017,19, 204-209
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Nikolay Gerasimchuk,Andrey N. Esaulenko,Kent N. Dalley,Curtis Moore Dalton Trans., 2010,39, 749-764
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Hui Yang,Kou-Sen Cao,Wen-Hua Zheng Chem. Commun., 2017,53, 3737-3740
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Youyong Yuan,Wenbo Wu,Shidang Xu Chem. Commun., 2017,53, 5287-5290
2-(5-Bromo-2-hydroxy-3-methoxyphenyl)acetaldehydeに関する追加情報
Introduction to 2-(5-Bromo-2-hydroxy-3-methoxyphenyl)acetaldehyde (CAS No. 1784107-65-8)
2-(5-Bromo-2-hydroxy-3-methoxyphenyl)acetaldehyde, identified by its Chemical Abstracts Service (CAS) number 1784107-65-8, is a significant compound in the realm of pharmaceutical chemistry and bioorganic synthesis. This acetaldehyde derivative features a phenolic core substituted with bromine, hydroxyl, and methoxy groups, making it a versatile intermediate for the development of novel bioactive molecules.
The structural motif of 2-(5-Bromo-2-hydroxy-3-methoxyphenyl)acetaldehyde positions it as a valuable building block for medicinal chemists. The presence of both electrophilic and nucleophilic sites allows for diverse functionalization strategies, enabling the synthesis of complex scaffolds with potential therapeutic applications. Recent advancements in drug discovery have highlighted the importance of phenolic derivatives in addressing various diseases, including inflammation, neurodegeneration, and metabolic disorders.
In the context of modern pharmaceutical research, 2-(5-Bromo-2-hydroxy-3-methoxyphenyl)acetaldehyde has garnered attention for its role in generating pharmacophores that interact with biological targets. The bromine substituent, in particular, provides a handle for further derivatization via cross-coupling reactions such as Suzuki-Miyaura or Buchwald-Hartwig couplings, facilitating the construction of heterocyclic frameworks prevalent in drug candidates.
Recent studies have demonstrated the utility of 2-(5-Bromo-2-hydroxy-3-methoxyphenyl)acetaldehyde in the synthesis of inhibitors targeting enzymes involved in inflammatory pathways. For instance, derivatives of this compound have been explored as modulators of lipoxygenase and cyclooxygenase enzymes, which play crucial roles in the production of pro-inflammatory mediators. The hydroxyl and methoxy groups contribute to hydrogen bonding interactions, enhancing binding affinity to protein targets.
The methoxy group at the 3-position introduces steric and electronic effects that can fine-tune the pharmacokinetic properties of derived compounds. This feature is particularly relevant in optimizing oral bioavailability and metabolic stability, critical parameters for drug development. Additionally, the hydroxyl group at the 2-position allows for further derivatization into ether or ester functionalities, expanding the chemical space available for structure-activity relationship (SAR) studies.
From a synthetic chemistry perspective, 2-(5-Bromo-2-hydroxy-3-methoxyphenyl)acetaldehyde serves as a precursor for enantioselective synthesis. The chiral environment around the aldehyde group can be leveraged to produce enantiomerically pure compounds via asymmetric catalysis. Such enantiomerically enriched derivatives are often preferred in pharmaceuticals due to their improved selectivity and reduced side effects.
Current research trends indicate that 2-(5-Bromo-2-hydroxy-3-methoxyphenyl)acetaldehyde is being employed in the development of small molecule probes for biomarker discovery. By integrating this compound into high-throughput screening (HTS) campaigns, researchers aim to identify novel interactors within cellular pathways relevant to human diseases. The structural complexity and functional diversity of derivatives derived from this acetaldehyde make it an attractive scaffold for such exploratory studies.
The bromine atom in 2-(5-Bromo-2-hydroxy-3-methoxyphenyl)acetaldehyde also facilitates photochemical reactions, opening avenues for photoregulated drug delivery systems. Such systems leverage light-responsive moieties to control drug release in vivo, offering precise therapeutic modulation. This approach is particularly promising in oncology, where localized treatment minimizes systemic toxicity.
In summary, 2-(5-Bromo-2-hydroxy-3-methoxyphenyl)acetaldehyde (CAS No. 1784107-65-8) represents a multifaceted compound with broad applications in pharmaceutical research. Its unique structural features enable diverse synthetic manipulations, making it a cornerstone intermediate for developing innovative therapeutics. As scientific understanding evolves, this compound will likely continue to play a pivotal role in advancing drug discovery efforts across multiple therapeutic domains.
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